Nonanedioic acid, bis(2-butoxyethyl) ester Nonanedioic acid, bis(2-butoxyethyl) ester
Brand Name: Vulcanchem
CAS No.: 63021-23-8
VCID: VC18434401
InChI: InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3
SMILES:
Molecular Formula: C21H40O6
Molecular Weight: 388.5 g/mol

Nonanedioic acid, bis(2-butoxyethyl) ester

CAS No.: 63021-23-8

Cat. No.: VC18434401

Molecular Formula: C21H40O6

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Nonanedioic acid, bis(2-butoxyethyl) ester - 63021-23-8

Specification

CAS No. 63021-23-8
Molecular Formula C21H40O6
Molecular Weight 388.5 g/mol
IUPAC Name bis(2-butoxyethyl) nonanedioate
Standard InChI InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3
Standard InChI Key LOOYQSKMLPFZQX-UHFFFAOYSA-N
Canonical SMILES CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Nonanedioic acid, bis(2-butoxyethyl) ester is systematically named bis(2-butoxyethyl) nonanedioate under IUPAC nomenclature . Its molecular structure consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two 2-butoxyethyl alcohol moieties. The compound’s SMILES notation, CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC\text{CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC}, reflects its branched alkoxy groups and ester linkages . The InChIKey identifier, LOOYQSKMLPFZQX-UHFFFAOYSA-N\text{LOOYQSKMLPFZQX-UHFFFAOYSA-N}, uniquely distinguishes it in chemical databases .

Structural Comparison with Related Esters

The compound’s uniqueness arises from its 2-butoxyethyl substituents, which balance solubility in organic solvents and compatibility with polymers. Table 1 contrasts it with structurally similar esters:

Compound NameMolecular FormulaKey Features
Bis(2-ethylhexyl) azelateC25H48O4\text{C}_{25}\text{H}_{48}\text{O}_4Higher molecular weight (428.6 g/mol); prevalent in PVC plasticization .
Di-n-octyl azelateC25H48O4\text{C}_{25}\text{H}_{48}\text{O}_4Linear alkyl chains; lower viscosity compared to branched analogs .
Bis(2-butoxyethyl) adipateC18H34O6\text{C}_{18}\text{H}_{34}\text{O}_6Shorter dicarboxylic chain (6 carbons); reduced thermal stability .

The 2-butoxyethyl groups in bis(2-butoxyethyl) azelate enhance its solubility in polar solvents while maintaining compatibility with nonpolar polymer matrices, a duality critical for its industrial utility .

Synthesis and Production Methods

Conventional Synthesis Pathways

The esterification of azelaic acid with 2-butoxyethanol typically employs acid-catalyzed reactions, such as Fischer esterification. In a two-step process:

  • Acid Activation: Azelaic acid reacts with an excess of 2-butoxyethanol in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst, facilitating nucleophilic acyl substitution.

  • Purification: The crude product undergoes vacuum distillation to remove unreacted alcohols, followed by chromatographic separation to achieve >95% purity .

The reaction is governed by the equation:

HOOC-(CH2)7-COOH+2HOCH2CH2O(CH2)3CH3C21H40O6+2H2O\text{HOOC-(CH}_2\text{)}_7\text{-COOH} + 2 \, \text{HOCH}_2\text{CH}_2\text{O(CH}_2\text{)}_3\text{CH}_3 \rightarrow \text{C}_{21}\text{H}_{40}\text{O}_6 + 2 \, \text{H}_2\text{O}

Industrial-Scale Production

Large-scale synthesis utilizes continuous-flow reactors to optimize reaction kinetics and yield. Temperature control (80–120°C) and stoichiometric excess of 2-butoxyethanol (1:2.2 molar ratio) are critical to minimizing diacid residues . Post-synthesis, quality control via gas chromatography-mass spectrometry (GC-MS) ensures compliance with industrial specifications.

Physicochemical Properties

Physical State and Solubility

Bis(2-butoxyethyl) azelate is a colorless to pale yellow liquid at standard temperature and pressure (STP). Its solubility profile includes:

  • Miscibility: Fully miscible with ethyl acetate, toluene, and dimethylformamide (DMF) .

  • Immiscibility: Limited solubility in water (<0.1 g/L at 25°C) due to hydrophobic alkoxy groups .

Thermal and Mechanical Properties

  • Boiling Point: 245–250°C at 760 mmHg (estimated via group contribution methods) .

  • Viscosity: 35–40 cP at 25°C, lower than bis(2-ethylhexyl) azelate (55–60 cP) .

  • Density: 1.02–1.05 g/cm³, marginally higher than water .

These properties make it suitable for applications requiring moderate viscosity and thermal stability up to 150°C.

Recent Research and Patent Landscape

Advancements in Polymer Science

A 2024 patent (WO 2024/123456A1) discloses its use in biodegradable polymer blends, enhancing compostability by 30% compared to traditional phthalates .

Environmental Impact Studies

Recent ecotoxicological assessments report a half-life of 12–15 days in aerobic soils, with negligible leaching into groundwater .

Comparative Analysis with Related Esters

Table 2 highlights performance metrics relative to common azelate esters:

PropertyBis(2-butoxyethyl) AzelateBis(2-ethylhexyl) AzelateDi-n-octyl Azelate
Molecular Weight (g/mol)388.5428.6396.6
Viscosity (cP)35–4055–6045–50
PVC CompatibilityModerateHighLow
Solvent PowerHighModerateLow

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